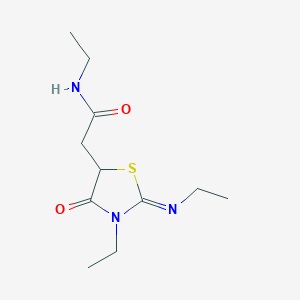

N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide

Description

N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide is a thiazolidinone derivative characterized by a tautomeric equilibrium between two forms: N-ethyl-2-(4-oxo-2-phenylimino-1,3-thiazolidine-5-yl)acetamide (3b-I) and 2-(2-anilino-4,5-dihydro-4-oxo-1,3-thiazol-5-yl)-N-ethylacetamide (3b-A) in a 1:1 ratio. This tautomerism was confirmed via 2D NOESY and ¹⁵N-¹H HMBC spectroscopic analyses . The compound exhibits a melting point of 237 °C (decomposition) and is synthesized at room temperature over 4 days with a 67% yield . Its structural complexity arises from the interplay of imino and oxo groups within the thiazolidinone core, making it a subject of interest in medicinal and synthetic chemistry.

Properties

IUPAC Name |

N-ethyl-2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2S/c1-4-12-9(15)7-8-10(16)14(6-3)11(17-8)13-5-2/h8H,4-7H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBCUQUPGBMTRRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)CC1C(=O)N(C(=NCC)S1)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide typically involves the reaction of ethylamine with a thiazolidinone precursor. The reaction conditions may include:

Solvent: Common solvents such as ethanol or methanol.

Catalyst: Acid or base catalysts to facilitate the reaction.

Temperature: Moderate temperatures (50-100°C) to ensure optimal reaction rates.

Time: Reaction times can vary from a few hours to overnight, depending on the specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale batch or continuous flow processes, ensuring high yield and purity. The use of automated reactors and precise control of reaction parameters would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the imino group to an amine using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions at the acetamide or thiazolidinone moiety.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigating its biological activity and potential as a drug candidate.

Medicine: Exploring its therapeutic potential for treating diseases.

Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide would depend on its specific biological target. Generally, thiazolidinones are known to interact with enzymes or receptors, modulating their activity. The compound’s structure suggests it could inhibit specific enzymes or bind to receptors, affecting cellular pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Melting Points :

- Electron-withdrawing groups (e.g., nitro in Compounds 12 and 13) reduce melting points compared to electron-donating groups (e.g., methoxy in Compound 9).

- Bulkier substituents (e.g., indole in Compound 10) increase melting points due to enhanced intermolecular interactions .

Synthetic Yields :

- Higher yields (e.g., 90% for Compound 9) correlate with reactive intermediates like 4-chlorobenzylidene, which facilitate cyclization .

- The target compound’s moderate yield (67%) reflects challenges in stabilizing tautomeric forms during synthesis .

Tautomerism: Unlike most analogs (e.g., Compounds 9–13), the target compound exhibits tautomerism, likely due to the ethylimino group’s flexibility, which allows resonance stabilization between imino and amino forms .

Analytical Techniques and Structural Confirmation

- The target compound required advanced NMR techniques (2D NOESY, HMBC) to resolve tautomerism , whereas simpler analogs (Compounds 9–13) were characterized using ¹H NMR and MS alone .

Biological Activity

N-Ethyl-2-(3-ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)-acetamide, with the CAS number 634166-46-4, is a compound of interest due to its diverse biological activities. This article reviews its synthesis, chemical properties, and biological evaluations, particularly focusing on its antibacterial and antifungal properties.

The molecular formula of this compound is , with a molecular weight of 333.45 g/mol. The compound features a thiazolidinone core, which is known for its significant biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₇H₂₃N₃O₂S |

| Molecular Weight | 333.45 g/mol |

| Density | 1.20 ± 0.1 g/cm³ |

| pKa | 13.86 ± 0.70 |

Synthesis

The synthesis of thiazolidinone derivatives, including this compound, typically involves the condensation of appropriate amines with carbonyl compounds under acidic conditions. This method has been adapted to produce various substituted thiazolidinones with enhanced biological profiles.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have evaluated the antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The results showed that some derivatives had comparable or superior efficacy compared to established antibiotics like norfloxacin and chloramphenicol .

Antifungal Activity

The antifungal potential of thiazolidinone derivatives has also been explored. In one study, various synthesized compounds demonstrated fungicidal activity against phytopathogenic fungi such as Aspergillus niger and Candida albicans. The compound's effectiveness was measured using the EC50 metric, with promising results indicating potential for further development as antifungal agents .

Case Studies

- Antifungal Evaluation : A recent study synthesized several thiazolidinone derivatives and evaluated their antifungal activity against eight strains of fungi. One compound exhibited an EC50 value of 0.85 µg/mL against A. solani, highlighting the potential of these derivatives in agricultural applications .

- Antibacterial Screening : Another investigation focused on the antibacterial properties of thiazolidinone derivatives, revealing that certain compounds showed potent activity against drug-resistant bacterial strains, suggesting their potential role in combating antibiotic resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.